molecular formula C24H17ClFN3O B2738331 3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189946-45-9

3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2738331
CAS No.: 1189946-45-9
M. Wt: 417.87
InChI Key: GGDBROWJQIDQNE-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H17ClFN3O and its molecular weight is 417.87. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

  • A study on pyrimidine derivatives, including similar compounds, showed significant antitumor activities against various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Raić-Malić et al., 2000).

Organic Solar Cell Efficiency

  • Research on N-annulated perylene diimide dimers with benzyl-based side-chains, closely related to the query compound, demonstrated improved power conversion efficiencies in organic solar cells (Nazari et al., 2018).

Anticancer Agent Potential

  • Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones, which share structural similarities with the query compound, showed potent growth inhibition against melanoma and ovarian cancer cells, suggesting their potential as anticancer agents (Penthala et al., 2011).

Hepatitis B Virus Inhibition

  • A synthesized compound closely related to 3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one demonstrated inhibitory activity against Hepatitis B virus, indicating its potential as an antiviral agent (Ivashchenko et al., 2019).

HIV-1 Inhibition

  • A comparison of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones with related compounds showed picomolar activity against HIV-1, suggesting the importance of the 2-chloro-6-fluoro substitution in enhancing antiviral activity (Rotili et al., 2014).

GPR39 Agonists Modulated by Zinc

  • Two kinase inhibitors structurally related to the query compound were identified as novel GPR39 agonists and showed allosteric modulation by zinc, expanding the understanding of G protein–coupled receptors (Sato et al., 2016).

Properties

IUPAC Name

3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-20-12-18(26)11-10-17(20)14-29-21-9-5-4-8-19(21)22-23(29)24(30)28(15-27-22)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDBROWJQIDQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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